2-(aminomethyl)-N-methylpyridin-4-amine
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Overview
Description
2-(aminomethyl)-N-methylpyridin-4-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
2-(aminomethyl)-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Safety and Hazards
Future Directions
While specific future directions for 2-(aminomethyl)-N-methylpyridin-4-amine were not found, a related compound, 5-Acrylamido-2-(aminomethyl)phenylboronic acid (AAPBA), has been studied for potential applications in various fields, including chemistry, biochemistry, and biotechnology. This suggests potential future directions for improving the performance and device stability of perovskite solar cells .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with bacterial membranes
Mode of Action
It has been suggested that similar compounds can damage bacterial membranes, leading to their death . The compound may interact with its targets, causing changes that lead to the death of the bacteria.
Biochemical Pathways
It is likely that the compound affects pathways related to bacterial membrane integrity and function . The downstream effects of these disruptions could include cell death and a decrease in bacterial population.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of 2-(aminomethyl)-N-methylpyridin-4-amine is likely the death of bacteria due to damage to their membranes . This can lead to a decrease in bacterial population and potentially the resolution of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methylpyridin-4-amine typically involves the reaction of 4-chloromethylpyridine with methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-(aminomethyl)-N-methylpyridin-4-amine can be compared with other similar compounds, such as:
2-(aminomethyl)pyridine: Lacks the N-methyl group, which can affect its reactivity and binding properties.
N-methylpyridin-4-amine: Lacks the aminomethyl group, which can influence its chemical behavior and applications.
2-(aminomethyl)-N-ethylpyridin-4-amine: The presence of an ethyl group instead of a methyl group can alter its physical and chemical properties.
Properties
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-2-3-10-7(4-6)5-8/h2-4H,5,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONVETDDDSVIBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344306-04-2 |
Source
|
Record name | 2-(aminomethyl)-N-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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